BenchChemオンラインストアへようこそ!

5-(2-Aminophenyl)oxazol-2-amine

5-Lipoxygenase inhibition Structure-activity relationship Regioisomer pharmacology

5-(2-Aminophenyl)oxazol-2-amine (CAS 1934805-03-4) is a heterocyclic small molecule with molecular formula C₉H₉N₃O and molecular weight 175.19 g/mol, bearing an ortho-aminophenyl substituent at the 5-position of the 2-aminooxazole core. This compound belongs to the broader 2-aminooxazole scaffold class, which has been established as a privileged motif in medicinal chemistry for kinase inhibition (VEGFR2, FLT3) and 5-lipoxygenase (5-LOX) inhibition.

Molecular Formula C9H9N3O
Molecular Weight 175.19 g/mol
Cat. No. B15330227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Aminophenyl)oxazol-2-amine
Molecular FormulaC9H9N3O
Molecular Weight175.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CN=C(O2)N)N
InChIInChI=1S/C9H9N3O/c10-7-4-2-1-3-6(7)8-5-12-9(11)13-8/h1-5H,10H2,(H2,11,12)
InChIKeySEOUYUCCOFIOHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Aminophenyl)oxazol-2-amine: Structural Baseline for Ortho-Substituted 2-Aminooxazole Procurement


5-(2-Aminophenyl)oxazol-2-amine (CAS 1934805-03-4) is a heterocyclic small molecule with molecular formula C₉H₉N₃O and molecular weight 175.19 g/mol, bearing an ortho-aminophenyl substituent at the 5-position of the 2-aminooxazole core . This compound belongs to the broader 2-aminooxazole scaffold class, which has been established as a privileged motif in medicinal chemistry for kinase inhibition (VEGFR2, FLT3) and 5-lipoxygenase (5-LOX) inhibition [1][2]. The ortho substitution pattern distinguishes it from its regioisomeric analogs—5-(3-aminophenyl)oxazol-2-amine (meta, CAS 1936654-69-1) and 5-(4-aminophenyl)oxazol-2-amine (para, CAS 13576-58-4)—as well as from the des-amino analog 5-phenyloxazol-2-amine (CAS 6826-24-0), creating differential hydrogen-bonding geometry and synthetic derivatization potential that are critical for target-specific fragment elaboration [3].

Why 5-(2-Aminophenyl)oxazol-2-amine Cannot Be Interchanged with Meta or Para Regioisomers in Research Procurement


Within the N-aryl-5-aryloxazol-2-amine scaffold class, the position of the amino substituent on the aryl ring is not a trivial structural variation—it is a primary determinant of pharmacological activity. Published SAR data from the 5-lipoxygenase (5-LOX) inhibitor series demonstrates that replacing a 4-aminophenyl group with a 3-aminophenyl group produces a ~6-fold increase in IC₅₀ (i.e., substantial loss of inhibitory potency), confirming that regioisomeric substitution patterns are non-interchangeable even when the core scaffold and molecular formula remain identical [1]. Extending this principle, the ortho (2-aminophenyl) substitution present in the target compound introduces unique intramolecular hydrogen-bonding capability between the aniline –NH₂ and the oxazole ring nitrogen, a geometric feature absent in the meta and para isomers, which directly alters conformational preference, target recognition geometry, and downstream synthetic derivatization pathways [2]. Generic substitution with any regioisomer thus risks altering both binding pharmacophore geometry and chemical reactivity at the amine handle, undermining reproducibility in fragment elaboration, SAR campaigns, and assay development.

Quantitative Differentiation Evidence for 5-(2-Aminophenyl)oxazol-2-amine vs. Regioisomeric and Scaffold Analogs


Regioisomeric Amino Position Profoundly Modulates 5-LOX Inhibitory Potency: Class-Level SAR Inference for Ortho-Substituted Scaffolds

In the directly analogous N-aryl-5-aryloxazol-2-amine chemotype, Suh et al. (2015) reported that replacement of the 4-aminophenyl substituent (para) with the 3-aminophenyl substituent (meta) produced a ~6-fold deterioration in 5-LOX inhibitory potency, demonstrating that the position of the aniline amino group is a decisive driver of target engagement within this scaffold [1]. The target compound 5-(2-aminophenyl)oxazol-2-amine places the amino group at the ortho position, where it can form an intramolecular hydrogen bond with the oxazole N3 atom—a conformational constraint unavailable to either the meta or para isomers. This SAR principle, validated quantitatively within the oxazol-2-amine series, establishes that the three regioisomers are pharmacologically distinct entities that cannot be substituted for one another in any target-based assay or SAR campaign.

5-Lipoxygenase inhibition Structure-activity relationship Regioisomer pharmacology

Ortho-Aminophenyl Substitution Alters Hydrogen Bond Donor Topology vs. Para and Meta Regioisomers

5-(2-Aminophenyl)oxazol-2-amine presents two hydrogen bond donor (HBD) sites—the oxazole-2-amine and the ortho-aniline—positioned in close spatial proximity (ortho relationship), enabling intramolecular H-bond formation that constrains the solution conformation and influences target recognition geometry . In contrast, 5-(4-aminophenyl)oxazol-2-amine places its two HBD sites at opposite ends of the molecule (para), maximizing their spatial separation and precluding intramolecular H-bonding. The des-amino analog 5-phenyloxazol-2-amine possesses only a single HBD (oxazole-2-amine), fundamentally altering its pharmacophoric capacity. This topological difference directly impacts fragment-based screening hit rates and binding mode reproducibility [1].

Hydrogen bond donor/acceptor profile Physicochemical differentiation Regioisomer comparison

Fragment Cocrystal Structure of 2-(1,3-Oxazol-5-yl)aniline Validates Ortho-Aminophenyl-Oxazole Binding Competence in Defined Protein Pockets

The closely related fragment 2-(1,3-oxazol-5-yl)aniline (CAS 774238-36-7), which shares the identical ortho-aminophenyl-oxazole connectivity but differs from the target compound by lacking the oxazole-2-amine substituent, has been co-crystallized with Mycobacterium abscessus TrmD tRNA methyltransferase at 1.84 Å resolution (PDB 6QOC) [1]. This experimentally determined binding mode confirms that the ortho-aminophenyl-oxazole fragment engages specific protein pockets through defined hydrogen-bonding and π-stacking interactions, validating the scaffold's competence as a fragment hit. The target compound 5-(2-aminophenyl)oxazol-2-amine extends this validated fragment by adding a second amine substituent at the oxazole 2-position, providing an additional hydrogen bond donor/acceptor vector for fragment growth without disrupting the core binding geometry demonstrated crystallographically [1].

Fragment-based drug discovery X-ray crystallography TrmD methyltransferase

Oxazol-2-amine Scaffold Confirmed as Privileged Chemotype Across LOXL2, FLT3, and VEGFR2 Kinase Targets: Structural Differentiation from N-Substituted Analogs

Patent families US10774069, US11072585, US11459309, and US11793797 disclose oxazol-2-amine derivatives as LOXL2 inhibitors with reported IC₅₀ values ranging from 75 nM to 300 nM in recombinant human LOXL2 enzymatic assays [1][2]. Separately, oxazol-2-amine derivatives have been established as potent FLT3 inhibitors (e.g., 5-(4-fluorophenyl)-N-phenyloxazol-2-amine, compound 7c, with FLT3 cell-free kinase inhibition and in vivo tumor growth inhibition in MV4-11 xenograft models) [3] and as VEGFR2 kinase inhibitors (2-anilino-5-aryloxazole series with IC₅₀ values in the nanomolar range) [4]. The target compound 5-(2-aminophenyl)oxazol-2-amine differs critically from these N-substituted analogs in that its oxazole 2-position bears a free primary amine rather than an N-aryl substituent, making it a more versatile intermediate for divergent derivatization—the free 2-NH₂ permits acylation, sulfonylation, reductive amination, or urea formation that is precluded in N-aryl-substituted analogs.

LOXL2 inhibition FLT3 kinase VEGFR2 kinase Patent SAR

Intramolecular Hydrogen Bonding in Ortho-Aminophenyl Oxazoles Constrains Conformational Flexibility Relative to Meta and Para Regioisomers

The ortho relationship between the aniline –NH₂ and the oxazole ring nitrogen (N3) in 5-(2-aminophenyl)oxazol-2-amine enables the formation of a six-membered intramolecular hydrogen-bonded ring (N–H···N), which constrains the biaryl torsion angle and reduces conformational flexibility relative to the meta and para isomers . This conformational restriction is structurally significant: the para isomer adopts an extended, linear geometry (~8.5 Å between terminal amine groups), while the ortho isomer adopts a more compact, bent conformation. Such conformational differences directly impact the three-dimensional presentation of pharmacophoric features to protein binding sites and influence the orientational preferences in fragment growing and linking strategies [1]. This property is not accessible to meta- or para-substituted analogs and represents an intrinsic differentiation feature of the ortho regioisomer.

Conformational analysis Intramolecular hydrogen bond Scaffold geometry

Procurement-Relevant Application Scenarios for 5-(2-Aminophenyl)oxazol-2-amine Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Fragment-Based Lead Generation Requiring Ortho-Aminophenyl-Oxazole Scaffold with a Free Second Amine Growth Vector

For fragment-based drug discovery programs targeting kinases (FLT3, VEGFR2) or amine oxidases (LOXL2, 5-LOX), 5-(2-aminophenyl)oxazol-2-amine provides the core ortho-aminophenyl-oxazole fragment validated by X-ray crystallography (PDB 6QOC) [1], with the critical advantage of an additional free 2-NH₂ group on the oxazole ring that serves as a direct synthetic handle for fragment growing via acylation, sulfonylation, or reductive amination. This contrasts with N-substituted oxazol-2-amine analogs (e.g., FLT3 inhibitor 7c or LOXL2 patent compounds in US10774069) where the oxazole 2-position is already blocked, limiting further derivatization options [2]. The ortho-aminophenyl regioisomer specifically offers the constrained intramolecular H-bond geometry that is absent in para and meta isomers, providing a more rigid, pre-organized scaffold for structure-based design [1].

SAR Campaigns Requiring Regioisomerically Pure Ortho-Substituted Building Blocks to Probe Amino Position Effects on Target Potency

Published SAR from the N-aryl-5-aryloxazol-2-amine 5-LOX inhibitor series demonstrates that the regioisomeric position of the amino substituent on the phenyl ring is a primary determinant of inhibitory potency, with meta substitution producing a ~6-fold loss of activity relative to para [3]. This establishes a critical need for regioisomerically pure ortho-substituted building blocks in any SAR campaign seeking to systematically probe the effect of amino group position on target engagement. 5-(2-Aminophenyl)oxazol-2-amine (CAS 1934805-03-4) is the definitive ortho regioisomer in this series and cannot be replaced by the meta (CAS 1936654-69-1) or para (CAS 13576-58-4) analogs without confounding the SAR interpretation.

Development of Bidentate Ligands and Coordination Complexes Exploiting Ortho Chelation Geometry

The ortho relationship between the aniline –NH₂ and the oxazole ring nitrogen creates a bidentate coordination geometry capable of chelating transition metal ions (e.g., Co(II), Pt(IV), Cu(II)) [4]. This chelation mode, distinct from the monodentate coordination possible with meta and para isomers, is relevant for the design of metallodrug candidates and catalytic complexes. The target compound's dual-amine architecture (oxazole-2-amine + ortho-aniline) further expands the coordination chemistry possibilities relative to simple 2-(1,3-oxazol-5-yl)aniline, which lacks the second amine donor site.

Parallel Library Synthesis on a Privileged Oxazole Scaffold with Two Orthogonal Reactive Amine Handles

5-(2-Aminophenyl)oxazol-2-amine presents two chemically distinct amine groups—the oxazole-2-amine (pKa ~5–6, more acidic) and the ortho-aniline (pKa ~4–5)—that can be differentially protected and derivatized under orthogonal conditions, enabling sequential functionalization for the construction of diverse compound libraries . This dual-handle architecture is absent in N-substituted oxazol-2-amine analogs (e.g., N,5-diphenyloxazol-2-amine) where the oxazole amine is already capped, and in des-amino analogs (e.g., 5-phenyloxazol-2-amine) that lack the aniline handle entirely. The scaffold's demonstrated relevance across multiple therapeutic targets—FLT3, VEGFR2, LOXL2, 5-LOX—makes it a high-value starting point for parallel medicinal chemistry campaigns [2][3].

Quote Request

Request a Quote for 5-(2-Aminophenyl)oxazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.